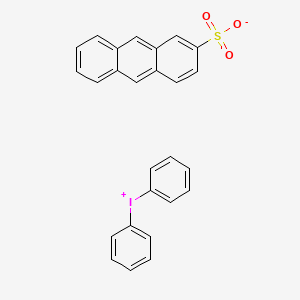

Diphenyliodanium anthracene-2-sulfonate

Description

Evolution and Role of Photoacid Generators (PAGs) in Modern Materials Science

Photoacid generators (PAGs) are molecules that produce a strong acid when irradiated with light. researchgate.net This seemingly simple function has been a cornerstone of innovation in materials science for decades. The concept gained prominence with the invention of chemically amplified photoresists, which revolutionized the semiconductor industry. ibm.comnih.gov In these systems, a single photogenerated acid molecule can catalyze a cascade of chemical reactions, such as deprotection or crosslinking, dramatically increasing the sensitivity of the photoresist material. nih.gov This amplification allows for the creation of incredibly fine and precise patterns required for modern microelectronics, including deep UV (DUV), extreme UV (EUV), and electron-beam lithography. researchgate.netibm.com

The role of PAGs has since expanded far beyond microelectronics. They are now integral to a wide array of advanced technologies:

3D Printing and Stereolithography: PAGs initiate the cationic polymerization of resins, enabling the layer-by-layer fabrication of complex three-dimensional objects. researchgate.net

Advanced Coatings and Adhesives: UV-curable coatings, inks, and adhesives rely on PAGs for rapid, on-demand hardening, offering environmental and efficiency advantages over traditional solvent-based systems. researchgate.net

Biomedical Applications: The ability to generate acid in a spatially and temporally controlled manner has opened doors for PAGs in biomedical fields, including in targeted therapies and the fabrication of biocompatible materials. mdpi.com

The evolution of PAGs is driven by the demand for materials with tailored properties. Researchers continuously work to design novel PAGs with improved thermal stability, greater quantum yields (acid production efficiency), and absorption characteristics matched to specific light sources, such as modern light-emitting diodes (LEDs). researchgate.netnih.gov

Historical Development and Significance of Anthracene-Chromophore Based Iodonium (B1229267) Photoacid Generators

A significant challenge in the development of onium salt PAGs has been their limited light absorption. Simple diphenyliodonium (B167342) salts primarily absorb short-wavelength UV light (below 300 nm). researchgate.netnih.gov This makes them inefficient for use with longer-wavelength light sources like near-UV lamps or visible-light LEDs, which are often safer, cheaper, and more energy-efficient.

To overcome this limitation, researchers developed strategies to sensitize the onium salts to longer wavelengths. One highly effective approach involves incorporating a chromophore—a molecule that absorbs light efficiently—into the PAG's structure. Anthracene (B1667546) and its derivatives have proven to be excellent chromophores for this purpose due to their strong absorption in the near-UV range. researchgate.net Early research demonstrated that anthracene derivatives, particularly those with electron-donating substituents like alkoxy groups, could act as powerful photosensitizers for iodonium and sulfonium (B1226848) salts, significantly accelerating polymerization rates under UV irradiation. researchgate.net

A prominent and sophisticated example that emerged from this line of research is Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (B1230190) (DIAS) . This compound represents a significant advancement because the chromophore is not just a separate additive but is integrated directly into the PAG as the counteranion.

In DIAS, the diphenyliodonium cation is paired with the 9,10-dimethoxyanthracene-2-sulfonate anion. Academic studies have shown that this molecule functions via a highly efficient intra-ion-pair electron transfer mechanism . oup.com The process unfolds as follows:

The 9,10-dimethoxyanthracene-2-sulfonate anion, which is the primary light-absorbing component, absorbs a photon and enters an excited state.

From this excited state, it transfers an electron to the attached diphenyliodonium cation within the same molecule.

This electron transfer causes the now-unstable diphenyliodonium moiety to rapidly decompose.

This decomposition ultimately leads to the formation of 9,10-dimethoxyanthracene-2-sulfonic acid, a strong acid capable of initiating polymerization.

The significance of this design is that the counteranion serves a dual role: it acts as the spectral sensitizer (B1316253) and as the precursor to the photoacid. oup.com This elegant molecular architecture creates a highly efficient, single-component PAG that is sensitive to longer wavelengths, embodying a key goal in the development of advanced photoinitiators.

Table 2: Properties of Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DIAS)

| Property | Details |

|---|---|

| Chemical Formula | C₂₈H₂₃IO₅S nih.gov |

| Cation | Diphenyliodonium ([C₆H₅]₂I⁺) |

| Anion (Chromophore & Acid Precursor) | 9,10-dimethoxyanthracene-2-sulfonate |

| Photolysis Mechanism | Intra-ion-pair electron transfer from anion to cation. oup.com |

| Significance | Single-component PAG with integrated sensitizer for enhanced long-wavelength sensitivity. |

Structure

2D Structure

Properties

CAS No. |

405263-63-0 |

|---|---|

Molecular Formula |

C26H19IO3S |

Molecular Weight |

538.4 g/mol |

IUPAC Name |

anthracene-2-sulfonate;diphenyliodanium |

InChI |

InChI=1S/C14H10O3S.C12H10I/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9H,(H,15,16,17);1-10H/q;+1/p-1 |

InChI Key |

DPHVRUCTKIUGMZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diphenyliodanium Anthracene 2 Sulfonate

Synthesis of Anthracene-2-sulfonate Anion Precursors

The anionic component of the target compound is derived from anthracene (B1667546). The synthesis of these precursors typically begins with a readily available starting material like anthraquinone (B42736), which is then chemically modified to yield the desired sulfonate.

Derivatization of Anthraquinone Sulfonate

A common and direct route to anthracene-based sulfonates is the sulfonation of anthraquinone. Sodium anthraquinone-2-sulfonate is a key intermediate that can be prepared by reacting anthraquinone with oleum (B3057394) (fuming sulfuric acid). In this electrophilic aromatic substitution reaction, the sulfonyl group is directed primarily to the 2-position (the β-position) under thermodynamic control and in the absence of a mercury catalyst.

The typical procedure involves cautiously adding finely divided anthraquinone to oleum at a controlled temperature. The reaction mixture is then heated for several hours to drive the reaction to completion. After cooling, the mixture is carefully poured into water, causing the precipitation of unreacted anthraquinone, which is removed by filtration. The acidic filtrate is then neutralized, often with calcium carbonate followed by sodium carbonate, to precipitate calcium sulfate (B86663) and yield the desired sodium anthraquinone-2-sulfonate in the aqueous solution. The product can then be isolated by evaporation and crystallization. google.com Yields for this process are typically in the range of 40-60%. google.com

Table 2: Typical Reaction Conditions for Anthraquinone Sulfonation

| Parameter | Condition |

|---|---|

| Sulfonating Agent | Oleum (25% SO₃) |

| Reactant Ratio | ~1.5 g oleum per 1 g anthraquinone |

| Temperature Profile | Initial mixing at 25-30°C, ramp to 120°C (4h), then to 140°C (2h) |

| Work-up | Quenching in water, filtration, neutralization (CaCO₃, then Na₂CO₃) |

| Isolation | Evaporation and crystallization |

| Reference | google.com |

Specific Routes to Sodium 9,10-dimethoxyanthracene-2-sulfonate (B1230190)

Sodium 9,10-dimethoxyanthracene-2-sulfonate is a crucial precursor for synthesizing a specific variant of the target compound, Diphenyliodonium (B167342) 9,10-dimethoxyanthracene-2-sulfonate (DIAS). While this compound is commercially available as a fluorimetric ion-pair reagent for HPLC, detailed procedures for its synthesis from basic starting materials are not extensively documented in readily available literature. cymitquimica.comtcichemicals.com

However, its structure suggests a logical synthetic pathway originating from either 9,10-dimethoxyanthracene (B1606964) or a derivative of anthracene-2-sulfonic acid. A plausible route involves the direct sulfonation of 9,10-dimethoxyanthracene. The methoxy (B1213986) groups are strongly activating and ortho-, para-directing. Therefore, sulfonation would be expected to occur readily at one of the open positions on the outer rings (positions 1, 2, 3, or 4). The formation of the 2-sulfonate isomer would be one of the expected products. Milder sulfonating agents, such as a sulfur trioxide-dimethylformamide complex, might be employed to control the reaction and avoid potential oxidation or polysulfonation that could occur with harsher reagents like oleum. evitachem.com

An alternative conceptual pathway would involve the methoxylation of a pre-sulfonated anthracene derivative, such as a dihydroxyanthracene sulfonate, though this route may be more complex.

Coupling Reactions for Compound Formation

The final step in the synthesis of diphenyliodonium anthracene-2-sulfonate or its 9,10-dimethoxy derivative is the combination of the separately prepared diphenyliodonium cation and the sulfonate anion. This is typically achieved through a salt metathesis or anion exchange reaction.

In this process, a solution of a diphenyliodonium salt with a simple, displaceable counter-anion (e.g., chloride, bromide, triflate, or tetrafluoroborate) is mixed with a solution containing the sodium or potassium salt of the desired anthracene sulfonate. If the target diphenyliodonium sulfonate is less soluble in the chosen solvent system than the starting salts, it will precipitate out of the solution, driving the reaction to completion.

For example, to prepare Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate, an aqueous or alcoholic solution of Diphenyliodonium chloride (Ph₂I⁺Cl⁻) would be combined with an aqueous solution of Sodium 9,10-dimethoxyanthracene-2-sulfonate. The resulting ion exchange forms the target product and sodium chloride.

Ph₂I⁺X⁻ + Anion⁻Na⁺ → Ph₂I⁺Anion⁻ ↓ + Na⁺X⁻ (where X = displaceable anion and Anion = anthracene sulfonate)

The choice of solvent is critical to facilitate the precipitation of the final product while keeping the starting materials and the byproduct salt (e.g., NaCl) in solution. A mixture of water and a less polar organic solvent is sometimes used to optimize solubility differences. The ability to perform this anion exchange is a key feature of iodonium (B1229267) salt chemistry, allowing access to a wide variety of salts with tailored properties. sjzchem-pharm.com

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Rigorous purification and characterization are essential to confirm the identity and purity of the synthetic intermediates and the final diphenyliodonium salt.

Purification: The primary method for purifying solid organic salts like diaryliodonium compounds is recrystallization . This technique involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. For diaryliodonium salts, common solvents for recrystallization include diethyl ether, methanol, or mixtures like dichloromethane/methanol. tcichemicals.com In cases where recrystallization is challenging, precipitation by adding a non-solvent (e.g., diethyl ether) to a solution of the product can be an effective alternative. tcichemicals.com Intermediates may also be purified using column chromatography if they are not salts.

Characterization: A combination of spectroscopic and analytical techniques is used to verify the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure. The spectra provide information on the number and environment of protons and carbons, allowing for verification of the diphenyliodonium cation and the anthracene sulfonate anion structures.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the cation (Ph₂I⁺) and the anion, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the characteristic strong absorptions from the sulfonate group (S=O bonds).

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sulfur in the final product, which is compared against the theoretical values calculated from the molecular formula. A close match provides strong evidence of purity.

Melting Point: A sharp and distinct melting point is a good indicator of the purity of the crystalline final product.

Table 3: Key Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Confirms the covalent structure of both the cation and anion. |

| Mass Spectrometry | Provides exact mass and confirms the composition of the ionic species. |

| Elemental Analysis | Determines the elemental composition (C, H, S) to verify purity. |

Photophysical and Photochemical Mechanisms of Acid Generation by Diphenyliodanium Anthracene 2 Sulfonate

Electronic Absorption Characteristics of the Anthracene (B1667546) Chromophore within the Compound and its Derivatives (e.g., 9,10-dimethoxy substitution)

The electronic absorption characteristics of diphenyliodonium (B167342) anthracene-2-sulfonate are primarily dictated by the anthracene moiety, which acts as the chromophore. The absorption spectrum of the parent anthracene molecule is characterized by a series of well-defined vibronic bands in the ultraviolet (UV) region. The specific absorption maxima (λmax) and the molar extinction coefficients (ε) are influenced by the substitution pattern on the anthracene ring.

For instance, the introduction of a sulfonate group at the 2-position and, more significantly, electron-donating groups such as methoxy (B1213986) groups at the 9 and 10 positions, can cause a bathochromic (red) shift in the absorption spectrum. This shift to longer wavelengths is attributed to the extension of the π-conjugated system and the electron-donating nature of the substituents, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. Anthracene derivatives with electron-donating substituents, particularly 9,10-dialkoxyanthracenes, have been noted for their high photosensitization efficiency. researchgate.net

| Compound/Moiety | Typical Absorption Maxima (λmax) | Notes |

|---|---|---|

| Diphenyliodonium Cation | ~227 nm | Absorbs in the deep UV region. |

| Anthracene | ~356 nm, with other peaks | Shows characteristic vibronic fine structure. |

| 9,10-Dialkoxyanthracenes | Shifted to longer wavelengths vs. anthracene | Electron-donating groups cause a bathochromic shift. |

Detailed Mechanism of Intra-ion-pair Electron Transfer in Anthracene-based Iodonium (B1229267) Salts

The photochemical generation of sulfonic acid from diphenyliodonium anthracene-2-sulfonate proceeds through an intra-ion-pair electron transfer mechanism. oup.com In this arrangement, the light-absorbing anthracene-2-sulfonate anion and the diphenyliodonium cation are in close proximity, facilitating an efficient electron transfer upon photoexcitation.

The process is initiated when the anthracene chromophore within the sulfonate anion absorbs a photon of appropriate energy, promoting it to an electronically excited state (typically the first singlet excited state, S₁).

An-SO₃⁻ + hν → [An-SO₃⁻] *

Due to the close proximity of the excited anthracene moiety and the diphenyliodonium cation within the ion pair, a rapid intramolecular or intra-ion-pair electron transfer occurs. The excited anthracene anion, being electron-rich, donates an electron to the diphenyliodonium cation, which is a potent electron acceptor.

[An-SO₃⁻]*···Ph₂I⁺ → [An-SO₃⁻]•⁺···[Ph₂I]•

This electron transfer is a critical step, as it leads to the formation of two highly reactive radical species: the anthracene-2-sulfonate cation radical and the diphenyliodonium radical. oup.com

Following the initial electron transfer, the resulting unstable radical intermediates undergo rapid fragmentation. The diphenyliodonium radical ([Ph₂I]•) is particularly unstable and decomposes to form a phenyl radical (Ph•) and an iodobenzene (B50100) molecule (PhI). ibm.comresearchgate.net

[Ph₂I]• → Ph• + PhI

The final step in the acid generation cascade involves the reaction of the generated radical species with components of the surrounding medium, typically a solvent or a polymer matrix (represented as R-H). The highly reactive phenyl radical (Ph•) abstracts a hydrogen atom from the surrounding medium to form benzene (B151609) (PhH) and a new radical (R•).

Ph• + R-H → PhH + R•

Quantitative Analysis of Acid Generation: Quantum Yields (ΦH+) Determination for Anthracene-based Iodonium Photoacid Generators

The efficiency of photoacid generation is quantified by the quantum yield (ΦH+), which is defined as the number of moles of acid generated per mole of photons absorbed by the system. For anthracene-based iodonium photoacid generators, the quantum yield is a critical parameter that determines their practical utility in applications such as photolithography and cationic polymerization.

The quantum yield for the formation of sulfonic acid from diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (B1230190) upon irradiation at 365 nm in a novolak film has been determined to be 0.22. oup.com This value indicates a relatively efficient process, where approximately one molecule of acid is generated for every five photons absorbed. The efficiency is comparable to other related systems, such as diphenyliodonium 8-anilinonaphthalene-1-sulfonate, which has a reported quantum yield of 0.18 under similar conditions. oup.com These values highlight the effectiveness of the intra-ion-pair electron transfer mechanism in these specialized photoacid generators.

| Photoacid Generator | Irradiation Wavelength (nm) | Medium | Quantum Yield (ΦH+) | Reference |

|---|---|---|---|---|

| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | 365 | Novolak Film | 0.22 | oup.com |

| Diphenyliodonium 8-anilinonaphthalene-1-sulfonate | 365 | Novolak Film | 0.18 | oup.com |

Transient Absorption Spectroscopy and Kinetic Studies of Photolytic Intermediates

Transient absorption spectroscopy is a powerful technique used to detect and characterize the short-lived intermediates that are formed during a photochemical reaction. By using ultrashort laser pulses, it is possible to monitor the formation and decay of excited states, radicals, and radical ions on timescales ranging from femtoseconds to nanoseconds. nih.govrsc.org

In the photolysis of diphenyliodonium salts, laser flash photolysis studies have been instrumental in elucidating the reaction mechanism. Upon photoexcitation of diphenyliodonium salts, transient species such as phenyliodinium (PhI•+) and diphenylsulphinium (Ph₂S•+) radical cations have been observed. For example, laser flash photolysis of diphenyliodonium iodide in its charge transfer band revealed an initial transient with a lifetime of approximately 200 picoseconds, followed by a strongly absorbing secondary transient on the nanosecond timescale. researchgate.netcdnsciencepub.com

When anthracene is used as a sensitizer (B1316253) for diphenyliodonium salts, time-resolved absorption spectroscopy has been used to directly observe the electron transfer process. The disappearance of the singlet-excited anthracene absorption and the concurrent appearance of the anthracene radical cation absorption can be monitored on the picosecond timescale. cdnsciencepub.com These kinetic studies provide direct evidence for the electron transfer from the excited anthracene to the iodonium cation and allow for the determination of the rates of these fundamental steps. The subsequent decay of the radical cation and the formation of other intermediates can also be tracked, providing a comprehensive picture of the reaction dynamics.

Wavelength Dependence of Photoreaction Efficiency (e.g., 365 nm irradiation, i-line sensitivity)

The efficiency of acid generation by diphenyliodonium anthracene-2-sulfonate is highly dependent on the wavelength of irradiation. This dependence is rooted in the distinct absorption characteristics of the diphenyliodonium cation and the anthracene-2-sulfonate anion. The diphenyliodonium cation itself primarily absorbs ultraviolet (UV) light at shorter wavelengths, typically with an absorption maximum around 227 nm, and exhibits very low light absorption for wavelengths longer than 300 nm. researchgate.net Consequently, direct photolysis of the diphenyliodonium cation is inefficient when using longer wavelength light sources, such as the i-line from a mercury lamp, which has a characteristic emission at 365 nm. researchtrends.net

To overcome this limitation, diphenyliodonium anthracene-2-sulfonate utilizes a mechanism of sensitized photolysis, where the anthracene-2-sulfonate anion functions as a chromophore. cdnsciencepub.comibm.com The anthracene moiety possesses strong absorption in the near-UV region, including at 365 nm. researchtrends.net Upon irradiation, the anthracene-2-sulfonate anion absorbs a photon, transitioning to an electronically excited state (singlet excited state). cdnsciencepub.com This excited sensitizer then transfers an electron to the diphenyliodonium cation, initiating its decomposition and the subsequent generation of a Brønsted acid. cdnsciencepub.comacs.org

The effectiveness of this sensitization is particularly significant for applications in i-line photolithography, which relies on photoacid generators (PAGs) that are sensitive to 365 nm light. researchtrends.netresearchgate.net Research into PAGs with appended chromophores has demonstrated a marked increase in sensitivity at this wavelength. For instance, a closely related compound, diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate, was specifically developed for i-line applications. researchtrends.net This compound exhibits a strong absorption coefficient at 365 nm and a significant quantum yield for acid formation, demonstrating the viability of the anthracene scaffold as a sensitizer. researchtrends.net Studies on the anthracene-sensitized photolysis of diphenyliodonium salts have confirmed that the process proceeds via electron transfer from the singlet-excited anthracene, with quantum efficiencies for product formation measured at approximately 0.1 upon irradiation at 375 nm. cdnsciencepub.com

The data below for a closely related, i-line sensitive PAG highlights the photophysical properties that enable efficient acid generation at 365 nm.

| Compound | Irradiation Wavelength (nm) | Parameter | Value | Solvent |

|---|---|---|---|---|

| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | 365 | Quantum Yield of Acid Formation (Φacid) | 0.29 | Acetonitrile |

| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | 365 | Molar Absorption Coefficient (ε) | 7000 L·mol⁻¹·cm⁻¹ | Acetonitrile |

| Diphenyliodonium salt (anthracene-sensitized) | 375 | Quantum Yield of Product Formation | ~0.1 | Not Specified |

This wavelength-dependent efficiency, enabled by the anthracene-2-sulfonate sensitizer, makes diphenyliodonium anthracene-2-sulfonate and related compounds highly suitable for applications requiring photoinitiation with near-UV light sources. researchtrends.netmicrosi.com

Advanced Applications in Photoinitiated Polymerization and Lithographic Technologies

Implementation in Chemically Amplified Photoresist Systems Utilizing Anthracene-based Iodonium (B1229267) PAGs

Chemically amplified (CA) photoresists are a cornerstone of modern microlithography, enabling the fabrication of high-resolution patterns for integrated circuits and other microdevices. In these systems, a single photogenerated acid molecule can catalyze numerous chemical events, such as deprotection or cross-linking reactions, thereby "amplifying" the initial photochemical response and significantly enhancing the sensitivity of the resist.

Formulation and Performance in Positive-Tone Resists (e.g., novolak matrix, dissolution inhibitors)

In traditional positive-tone photoresists, particularly those based on a novolak resin matrix, the mechanism relies on a dissolution inhibitor. researchgate.netchempedia.info These systems typically use diazonaphthoquinone (DNQ) compounds, which inhibit the dissolution of the novolak film in an aqueous alkaline developer. chempedia.infogoogle.com Upon UV exposure, the DNQ converts into a carboxylic acid, which no longer inhibits and, in fact, promotes dissolution, rendering the exposed regions soluble. chempedia.info

While iodonium-based PAGs are the primary enablers for modern CA resists that operate on a change-of-polarity mechanism (e.g., deprotection of poly(hydroxystyrene)), their specific use in novolak/dissolution inhibitor formulations is not widely documented. In principle, a PAG like diphenyliodonium (B167342) anthracene-2-sulfonate could be part of a conceptual CA system using a novolak matrix, but the mechanism would differ from the traditional DNQ inhibitor model. Such a system would involve an acid-labile dissolution inhibitor that, when cleaved by the photogenerated acid from the iodonium salt, would increase the dissolution rate of the novolak resin in the exposed areas.

Formulation and Performance in Negative-Tone Resists (e.g., calixresearchgate.netresorcinarenes, cross-linkers)

Anthracene-based iodonium PAGs have demonstrated significant success in negative-tone resist formulations, where the photogenerated acid catalyzes cross-linking reactions, rendering the exposed regions insoluble. A notable example involves the use of calix researchgate.netresorcinarenes, which are macrocyclic compounds that can serve as a low-molecular-weight resist matrix.

One study detailed a negative-working photoresist based on calix researchgate.netresorcinarene, a cross-linker, and a photoacid generator, diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (B1230190) (DIAS), a compound structurally related to the subject of this article. researchgate.net In this system, the photogenerated acid from the DIAS catalyzes the cross-linking of the calix researchgate.netresorcinarene matrix with a cross-linking agent like 4,4'-methylenebis[2,6-bis(hydroxymethyl)phenol] (MBHP). researchgate.net This reaction creates a polymer network in the UV-exposed areas, which becomes insoluble in the developer solution. This formulation achieved clear negative patterns with high resolution. researchgate.net

| Component | Function | Example Material |

| Resist Matrix | Forms the bulk of the film and provides structural integrity. | Calix researchgate.netresorcinarene |

| Photoacid Generator (PAG) | Generates acid upon UV exposure to catalyze cross-linking. | Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DIAS) |

| Cross-linker | Reacts with the matrix in the presence of acid to form a network. | 4,4'-methylenebis[2,6-bis(hydroxymethyl)phenol] (MBHP) |

| Developer | Selectively dissolves the unexposed (uncross-linked) regions. | 0.5% aqueous tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution |

Performance data for a calix researchgate.netresorcinarene-based negative resist system. researchgate.net

This type of molecular resist offers advantages such as high resolution and potentially lower line edge roughness compared to some polymeric resists. researchgate.net

Role in Polyimide-Based Photosensitive Materials

Photosensitive polyimides (PSPIs) are widely used in the microelectronics industry for applications such as stress buffer coatings, insulation layers, and packaging, due to their excellent thermal stability and mechanical properties. These materials simplify processing by eliminating the need for a separate photoresist patterning step.

While many conventional PSPIs are based on photoactive compounds like diazonaphthoquinones, there is a class of chemically amplified PSPIs that utilize PAGs. In these systems, a photogenerated acid from a PAG, such as an iodonium salt, catalyzes a chemical change in the polyimide precursor (a polyamic acid or its ester). This change modifies the solubility of the precursor in a developer. For a positive-tone system, the acid might catalyze the cleavage of protecting groups to render the exposed regions soluble. For a negative-tone system, the acid typically initiates a cross-linking reaction, making the exposed regions insoluble. The use of an iodonium PAG like diphenyliodonium anthracene-2-sulfonate would provide the necessary acidic catalyst to drive these solubility-switching reactions, enabling the high-sensitivity patterning of thermally stable polyimide films.

Initiation of Cationic Polymerization Processes

Diphenyliodonium salts are highly effective photoinitiators for cationic polymerization. Upon photolysis, they generate a strong acid that can initiate the polymerization of various cationically polymerizable monomers, particularly cyclic compounds. mdpi.com

Cationic Ring-Opening Polymerization of Cyclic Monomers (e.g., epoxides)

The cationic ring-opening polymerization (ROP) of cyclic monomers like epoxides, oxetanes, and cyclic siloxanes is a key application for iodonium salt PAGs. mdpi.comnih.gov The process is initiated by the proton (H+) generated from the photolysis of the iodonium salt. This proton attacks the oxygen atom of the epoxide ring, creating a protonated and highly reactive oxonium ion. This ion then reacts with another monomer molecule, propagating the polymerization chain. mdpi.com

The general mechanism is as follows:

Photoinitiation: The iodonium salt absorbs a photon and decomposes, ultimately producing a strong acid (e.g., H₂SO₄ from the anthracene-2-sulfonate anion after hydrogen abstraction). mdpi.com

Initiation: The acid protonates the oxygen on the epoxide monomer, activating the ring.

Propagation: The activated monomer attacks another monomer, opening its ring and extending the polymer chain. This process repeats, leading to the formation of a polyether network.

This method is valued for producing polymers with excellent thermal stability, chemical resistance, and adhesion. mdpi.com Studies have successfully demonstrated the photoinitiated cationic ROP of monomers like octamethylcyclotetrasiloxane (B44751) using diphenyliodonium salts, highlighting the versatility of this approach for different types of cyclic monomers. nih.gov

Development of Hybrid Radical and Cationic Photopolymerization Systems

Hybrid photopolymerization systems that combine both radical and cationic polymerization mechanisms in a single formulation offer a powerful way to create unique polymer networks with tailored properties. rsc.orgrsc.org These systems typically consist of a mixture of monomers, such as acrylates (which polymerize via a radical mechanism) and epoxides (which polymerize via a cationic mechanism).

A diaryliodonium salt, such as diphenyliodonium anthracene-2-sulfonate, is a key enabler for such systems. Upon irradiation, the iodonium salt can generate both the cationic species (acid) needed to initiate epoxide polymerization and radical species that can initiate acrylate (B77674) polymerization. rsc.orgresearchgate.net This dual functionality allows for the simultaneous or sequential formation of two intertwined polymer networks, known as interpenetrating polymer networks (IPNs).

The efficiency and kinetics of these hybrid systems can be monitored using techniques like real-time Fourier-transform infrared spectroscopy (RT-FTIR), which can track the conversion of both acrylate and epoxide functional groups. researchgate.net Such hybrid systems provide a pathway to materials with a combination of properties, such as the toughness of polyacrylates and the rigidity and adhesion of polyethers. rsc.org

Photosensitization Strategies for Enhanced Curing and Acid Generation

The efficiency of photoacid generation from diphenyliodonium salts can be significantly enhanced through photosensitization, a process where a sensitizer (B1316253) molecule absorbs light and transfers energy to the photoinitiator. This allows for the utilization of light sources with longer wavelengths, which are often less damaging and have deeper penetration depths. Both external and internal sensitization strategies have been developed to optimize the performance of diphenyliodonium anthracene-2-sulfonate.

Mechanisms of External Sensitization with Anthracene (B1667546), Pyrene, and Thioxanthone Derivatives

External sensitization involves the addition of a separate photosensitizer molecule to the formulation containing the diphenyliodonium salt. Upon irradiation, the sensitizer is excited to its singlet state and can then undergo intersystem crossing to a more stable triplet state. The excited sensitizer can then interact with the iodonium salt via electron transfer, leading to the generation of a Brønsted acid.

The general mechanism for photosensitized decomposition of diaryliodonium salts can be summarized as follows:

Photoexcitation of the Sensitizer (S): S + hν → ¹S*

Intersystem Crossing (ISC): ¹S* → ³S*

Electron Transfer: ³S* + Ph₂I⁺ → [S---Ph₂I⁺]‡ → S⁺• + Ph₂I•

Decomposition of the Iodonium Radical: Ph₂I• → PhI + Ph•

Generation of the Protonic Acid: The phenyl radical (Ph•) and the sensitizer radical cation (S⁺•) can react with solvent or monomer molecules (R-H) to generate the active acid species (H⁺). Ph• + R-H → Ph-H + R• S⁺• + R-H → SH⁺ + R• → S + H⁺ + R•

| Sensitizer Type | Excitation Wavelength Range | Key Mechanistic Feature | Relative Efficiency |

| Anthracene Derivatives | UV-A (320-400 nm) | Electron transfer from excited singlet or triplet state. | Moderate to High |

| Pyrene Derivatives | UV-A (320-400 nm) | Electron transfer, potential for exciplex formation. | High |

| Thioxanthone Derivatives | Near-UV to Visible (380-450 nm) | Highly efficient intersystem crossing and electron transfer from the triplet state. | Very High |

Internal Sensitization through Chromophore Design

A more advanced approach to enhancing the photosensitivity of diaryliodonium salts is through internal or intramolecular sensitization. This strategy involves covalently attaching a chromophore to the iodonium salt structure. In the case of diphenyliodonium anthracene-2-sulfonate, the anthracene-2-sulfonate anion itself can act as an internal chromophore.

Upon absorption of light, the anthracene moiety is promoted to an excited state. Due to the close proximity of the diphenyliodonium cation, an efficient intramolecular electron transfer can occur from the excited anthracene-2-sulfonate anion to the diphenyliodonium cation. This process leads to the direct formation of the diphenyliodinyl radical, which then decomposes to generate the active species, and the anthracene-2-sulfonate radical. This intramolecular pathway can be significantly more efficient than intermolecular sensitization as it is not dependent on diffusion and the concentration of the sensitizer.

The design of such internally sensitized photoacid generators allows for a single-component system that is highly reactive to specific wavelengths of light, leading to improved performance and simplification of photoresist formulations.

Contributions to Microfabrication and Patterning Technologies

The ability of diphenyliodonium anthracene-2-sulfonate to generate a strong acid upon irradiation makes it a key component in chemically amplified resists (CARs), which are central to modern microfabrication and patterning technologies.

High-Resolution Imaging Capability

In chemically amplified resists, the photogenerated acid acts as a catalyst for a cascade of chemical reactions, such as deprotection or crosslinking, within the resist film. This catalytic nature means that a single photoacid molecule can induce numerous chemical transformations, leading to a significant amplification of the initial photochemical event. This high sensitivity is crucial for achieving the high throughput required in semiconductor manufacturing.

The resolution of the features that can be printed is critically dependent on controlling the diffusion of the photogenerated acid. The size and chemical nature of the anthracene-2-sulfonate anion can influence the diffusion characteristics of the generated acid, thereby impacting the ultimate resolution of the patterned features. Photoacid generators based on bulky anions are often favored as they can help to limit acid diffusion and improve image sharpness. The inherent photosensitivity of the anthracene group can also contribute to a more defined initial acid distribution, further enhancing resolution.

Integration into Advanced Lithographic Platforms (e.g., i-line, DUV, E-beam, EUV)

Diphenyliodonium anthracene-2-sulfonate and similar onium salt photoacid generators are compatible with a wide range of advanced lithographic platforms, each utilizing different radiation sources.

i-line Lithography (365 nm): While direct absorption of diphenyliodonium salts at 365 nm is low, the use of appropriate photosensitizers, such as thioxanthone derivatives, allows for their effective use in i-line lithography.

Electron Beam (E-beam) Lithography: E-beam lithography is a maskless technique capable of generating extremely high-resolution patterns. Diaryliodonium salts are sensitive to electron beams and can efficiently generate acid upon exposure, making them suitable for E-beam resist formulations.

Extreme Ultraviolet (EUV) Lithography (13.5 nm): EUV lithography is the leading-edge technology for manufacturing the most advanced semiconductor devices. researchgate.net The interaction of EUV photons with the resist material generates a complex cascade of secondary electrons. Photoacid generators like diphenyliodonium anthracene-2-sulfonate are sensitive to these secondary electrons and play a crucial role in the patterning process. The design of PAGs for EUV lithography is an active area of research, with a focus on maximizing sensitivity and minimizing stochastic effects to achieve the required resolution and line-edge roughness.

The versatility of diphenyliodonium anthracene-2-sulfonate and its amenability to sensitization strategies have solidified its importance in the ongoing development of high-performance materials for advanced manufacturing.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the Anthracene (B1667546) Chromophore for Tunable Absorption and Reactivity

The anthracene moiety in diphenyliodonium (B167342) anthracene-2-sulfonate serves as the primary chromophore, responsible for absorbing light energy. Systematic modifications to this part of the molecule can significantly alter its absorption spectrum and subsequent photoreactivity.

One key strategy involves the introduction of substituents onto the anthracene ring system. For instance, the incorporation of electron-donating groups, such as methoxy (B1213986) groups, can lead to a red-shift in the absorption spectrum, enabling the PAG to be activated by longer wavelength light. An example of this is diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (B1230190), where the counteranion itself acts as a spectral sensitizer (B1316253) for the diphenyliodonium cation. oup.com In this case, the dissociation is proposed to occur via an intra-ion-pair electron transfer from the 9,10-dimethoxyanthracene (B1606964) moiety to the iodonium (B1229267) moiety. oup.com This modification effectively broadens the operational window of the PAG.

The general principle of covalently linking a chromophore to an iodonium salt to red-shift its absorption spectrum is a well-established approach to overcome the limited light absorption of traditional iodonium salts above 300 nm. mdpi.com By modifying the anthracene structure, it is possible to design PAGs that are sensitive to near-UV or even visible light, making them compatible with safer and more energy-efficient light sources like LEDs. mdpi.com

Research on other chromophores for PAGs, such as those based on N-hydroxyanthracene-1,9-dicarboxyimide, has also demonstrated that modifications can lead to tunable photophysical properties. nih.gov For example, these compounds exhibit solvatochromic emission, and their absorption can be tuned to the visible region (above 410 nm), leading to efficient acid generation upon irradiation. nih.gov While not a diphenyliodonium salt, this work underscores the principle that modifying the core chromophore structure is a powerful tool for tuning reactivity.

Investigation of Counteranion Effects on Acid Strength and Generation Efficiency

The acid strength of the photogenerated acid is a direct consequence of the structure of the counteranion. For sulfonate anions, the acidity is influenced by the nature of the organic group attached to the sulfonate. While specific data for anthracene-2-sulfonic acid's pKa in relevant media is not always readily available in comparative studies, the principle is that electron-withdrawing groups on the anion stabilize the negative charge and increase the acidity of the corresponding acid.

More significantly, the counteranion can participate in the electronic transition processes of the PAG. Studies on triphenylsulfonium-based PAGs have shown that the anion can cause a significant red-shift in the absorption spectra compared to the isolated cation. aip.orgnih.gov This enhances the light absorption efficiency, particularly at specific lithographic wavelengths like 193 nm. aip.orgnih.gov The anthracene-2-sulfonate anion, being a chromophore itself, is a prime example of a counteranion that directly influences the light absorption properties of the PAG.

Correlating Molecular Structure with Photoreactivity Parameters (e.g., quantum yields, sensitivity)

A key aspect of SAR studies is to establish quantitative correlations between a PAG's molecular structure and its photoreactivity parameters, such as the quantum yield of acid generation (Φ_acid) and photosensitivity.

The quantum yield is a measure of the efficiency of the photoacid generation process, representing the number of acid molecules generated per photon absorbed. This parameter is highly sensitive to the structure of both the cation and the anion. For example, a study on a diphenyliodonium salt coupled with an environmentally friendly pyranine (B1669890) dye as the chromophore reported a quantum yield of 0.72 upon irradiation at 365 nm. researchgate.net This high value indicates an efficient conversion of light energy into the desired chemical reaction. The photosensitivity of a chemically amplified resist, often measured in mJ/cm², is directly related to this quantum yield and the absorption characteristics of the PAG. The aforementioned pyranine-based system exhibited a photosensitivity of 30.7 mJ/cm². researchgate.net

Systematic studies on different onium salts (both iodonium and sulfonium) have shown that the PAG chromophore and the exposure wavelength significantly impact acid generation efficiency. researchgate.net For instance, the efficiency can decrease when switching from 248 nm to 193 nm exposure. researchgate.net The structure of the chromophore also dictates its ability to be sensitized by the surrounding polymer matrix, which can further enhance acid generation. researchgate.net

The relationship between the number and position of electron-donating groups on the chromophore and the quantum efficiency has also been investigated for other types of iodonium salts. acs.org It has been found that not just the presence, but also the specific arrangement of these groups has a significant impact on the quantum efficiency of acid generation. acs.org This highlights the nuanced structural control that can be exerted to optimize photoreactivity.

| Photoacid Generator System | Irradiation Wavelength (nm) | Quantum Yield (Φ_acid) | Photosensitivity (mJ/cm²) |

|---|---|---|---|

| Pyranine conk-diphenyliodonium chloride (PC-DPI) | 365 | 0.72 | 30.7 |

Computational Chemistry Approaches for Predicting and Optimizing Compound Performance

In recent years, computational chemistry has become an indispensable tool for the rational design and optimization of photoacid generators. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow for the prediction of key properties and the elucidation of reaction mechanisms at the molecular level. rsc.org

Computational methods can be used to predict the absorption spectra of PAGs, which is crucial for matching the compound to the emission wavelength of the light source. aip.orgnih.gov For instance, calculations can reveal how the involvement of the counteranion in the electronic transition leads to shifts in absorption maxima. aip.orgnih.gov

Furthermore, computational chemistry provides insights into the photochemical decomposition pathways of PAGs. By calculating bond dissociation energies, researchers can predict the most likely bond to break upon irradiation. For newly designed iodonium salts, molecular orbital calculations have been used to determine that C-I bond cleavage is the more favorable decomposition pathway and to identify the resulting initiating species. mdpi.com TD-DFT calculations have also been employed to support the proposed mechanism of homolytic N-O bond cleavage in nonionic PAGs based on anthracene derivatives. nih.gov

These predictive capabilities accelerate the design cycle for new PAGs. Instead of relying solely on trial-and-error synthesis, researchers can computationally screen a library of candidate molecules and prioritize those with the most promising properties, such as high absorption at the desired wavelength and low bond dissociation energy for efficient photolysis. ibm.com This approach facilitates the development of novel PAGs with tailored performance characteristics. ibm.com

Design of Related Diphenyliodonium Sulfonates with Tailored Properties

The insights gained from SAR studies have guided the design of a wide array of diphenyliodonium sulfonates with properties tailored for specific needs. The general strategy involves modifying either the iodonium cation or the sulfonate anion.

One major area of development is the creation of PAGs for longer wavelength applications, such as near-UV or visible light photopolymerization. This is often achieved by attaching a larger, more conjugated chromophore to the diphenyliodonium cation. mdpi.com This approach has been successful in creating novel PAGs that are active at 365 nm, a common wavelength for LED light sources. mdpi.com

Another focus is on tuning the properties of the generated acid. By altering the sulfonate anion, the strength, size, and mobility of the acid can be controlled. For example, using fluorinated sulfonate anions, such as triflate or nonaflate, results in the generation of very strong acids. While not diphenyliodonium salts, studies comparing sulfonate anions like p-toluenesulfonate (pTS⁻), 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻), and triflate (TF⁻) in triphenylsulfonium (B1202918) systems provide valuable data. aip.orgnih.gov These studies show a clear trend in acid strength based on the anion structure, which is a key consideration in designing photoresists. nih.gov

The table below presents a comparison of gas-phase proton affinity for different sulfonate anions, which correlates inversely with the strength of the corresponding acid.

| Anion | Abbreviation | Gas-Phase Proton Affinity (kcal/mol) |

|---|---|---|

| p-toluenesulfonate | pTS⁻ | 316.4 |

| 2-(trifluoromethyl)benzene-1-sulfonate | TFMBS⁻ | 308.1 |

| triflate | TF⁻ | 303.2 |

Data from studies on triphenylsulfonium-based PAGs, illustrating the principle of counteranion effects on acid strength. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

UV-Visible Spectroscopy for Quantitative Absorption Coefficient Determination

UV-Visible spectroscopy is a fundamental technique for characterizing the light-absorbing properties of diphenyliodonium (B167342) anthracene-2-sulfonate. The absorption spectrum of this compound is expected to be a composite of the electronic transitions of the diphenyliodonium cation and the anthracene-2-sulfonate anion. The diphenyliodonium cation itself exhibits strong absorption in the deep UV region, typically with a maximum around 226 nm. acs.org The anthracene-2-sulfonate moiety, acting as the photosensitizer, is responsible for the absorption at longer wavelengths, which is crucial for its application in photopolymerization.

The determination of the molar absorption coefficient is guided by the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of the absorbing species. nih.gov

Table 1: Representative UV-Visible Absorption Data for Related Chromophores

| Chromophore/Compound | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| Diphenyliodonium cation | ~226 | Not specified | Ethanol |

| Anthracene (B1667546) | ~355, 375 | ~9,000 (at 355 nm) | Acetonitrile |

| Phenyl-p-toluenesulfonate | 263, 269, 274 | Not specified | Not specified |

| A Photosensitizer (BDMB) | 398 | 249.9 | Not specified |

This table presents representative data for the constituent chromophores and other relevant photosensitizers to approximate the spectral properties of diphenyliodonium anthracene-2-sulfonate.

Fluorescence Spectroscopy for Excited State Energy and Quenching Studies

Fluorescence spectroscopy is a powerful tool for investigating the excited state properties of the anthracene-2-sulfonate photosensitizer and its interaction with the diphenyliodonium cation. Upon absorption of a photon, the anthracene moiety is promoted to an excited singlet state (S₁). mdpi.com The energy of this excited state is a key parameter in determining the feasibility of subsequent photochemical reactions. The excited state energy (E*) can be estimated from the intersection of the normalized absorption and fluorescence emission spectra. For many anthracene derivatives, the singlet excited state energy is in the range of 3.0-3.5 eV. researchgate.net

A crucial aspect of the functionality of diphenyliodonium anthracene-2-sulfonate is the quenching of the anthracene fluorescence by the iodonium (B1229267) salt. This quenching occurs via a photoinduced electron transfer (PET) from the excited anthracene moiety (the donor) to the diphenyliodonium cation (the acceptor). cdnsciencepub.comuomustansiriyah.edu.iq The efficiency of this process can be quantified by Stern-Volmer analysis, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher (the iodonium salt). The quenching process is often diffusion-controlled, with rate constants approaching the diffusion limit in non-viscous solvents. cdnsciencepub.com

Table 2: Representative Photophysical Data for Anthracene Derivatives

| Anthracene Derivative | Singlet Excited State Energy (E_s*, eV) | Triplet Excited State Energy (E_t*, eV) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|

| Anthracene | 3.28 | 1.83 | 0.27 |

| 9,10-Diphenylanthracene | 3.09 | 1.77 | 0.85 |

| 9-Methylanthracene | 3.26 | 1.82 | 0.33 |

This table provides typical excited state energy values for related anthracene compounds, which are expected to be similar to the anthracene-2-sulfonate moiety.

Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis) for Elucidating Reaction Kinetics

Time-resolved spectroscopic techniques, particularly laser flash photolysis, are indispensable for directly observing the transient intermediates and measuring the rate constants of the fast reactions that follow photoexcitation of diphenyliodonium anthracene-2-sulfonate. In a typical experiment, a short laser pulse excites the anthracene sensitizer (B1316253), and the subsequent changes in absorption are monitored over time, from picoseconds to microseconds.

Table 3: Key Kinetic Parameters from Laser Flash Photolysis of a Model System (Anthracene and Diphenyliodonium Salt)

| Process | Rate Constant (k) | Lifetime (τ) | Notes |

|---|---|---|---|

| Fluorescence of Anthracene | - | ~5 ns | In the absence of quencher |

| Quenching of Excited Anthracene by Diphenyliodonium Salt | ~1.5 x 10¹⁰ M⁻¹s⁻¹ | - | Diffusion-controlled electron transfer |

| Disappearance of Singlet-Excited Anthracene | - | Becomes ps in the presence of 0.1 M iodonium salt | Indicates rapid quenching |

This table summarizes key kinetic data obtained from laser flash photolysis studies of similar systems, illustrating the timescales of the photochemical events.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Compounds and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diphenyliodonium anthracene-2-sulfonate and its reaction products. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For the diphenyliodonium cation, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm in the ¹H NMR spectrum. rsc.org The carbon atoms of the phenyl rings attached to the iodine atom show characteristic chemical shifts in the ¹³C NMR spectrum. amazonaws.com The anthracene-2-sulfonate moiety also has a distinct set of signals in both ¹H and ¹³C NMR spectra, with the chemical shifts being influenced by the position of the sulfonate group on the anthracene core. The analysis of coupling patterns and chemical shifts allows for the unambiguous assignment of all signals to their respective atoms in the structure. NMR is also invaluable for characterizing the photoproducts, such as iodobenzene (B50100) and phenylated anthracenes, by comparing their spectra with those of authentic samples.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Diphenyliodonium Anthracene-2-sulfonate

| Moiety | Nucleus | Expected Chemical Shift Range (δ, ppm) |

|---|---|---|

| Diphenyliodonium | ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (Aromatic) | 110 - 150 | |

| Anthracene-2-sulfonate | ¹H (Aromatic) | 7.5 - 9.0 |

This table provides estimated chemical shift ranges based on data for structurally similar compounds.

Mass Spectrometry (MS), including GC-MS, for Photoproduct Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of diphenyliodonium anthracene-2-sulfonate and to identify the products of its photolysis. When coupled with gas chromatography (GC-MS), it is particularly effective for separating and identifying volatile photoproducts.

Upon photolysis, the primary products expected from the diphenyliodonium cation are iodobenzene and phenyl radicals. cdnsciencepub.com The phenyl radicals can then react with other species in the medium or with the anthracene moiety. GC-MS analysis of the reaction mixture after irradiation allows for the separation of these products and their identification based on their mass spectra and retention times. For instance, the presence of iodobenzene and various phenylated anthracene derivatives has been confirmed in studies of anthracene-sensitized photolysis of diphenyliodonium salts. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the parent compound and its photoproducts. core.ac.uk

Table 5: Expected Photoproducts and their Identification by MS

| Expected Photoproduct | Molecular Weight ( g/mol ) | Identification Technique |

|---|---|---|

| Iodobenzene | 204.01 | GC-MS |

| Biphenyl | 154.21 | GC-MS |

| Phenylated Anthracenes | Variable | LC-MS, GC-MS |

This table lists the likely photoproducts and the primary mass spectrometric techniques used for their identification.

X-ray Crystallography for Solid-State Structural Analysis (e.g., for related anthracene-based monomers or iodonium salts)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. While a crystal structure for diphenyliodonium anthracene-2-sulfonate itself may not be readily available, analysis of related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

Crystal structures of various diaryliodonium salts reveal a characteristic T-shaped geometry around the iodine(III) center, with the two aryl groups and the counterion occupying the vertices. researchgate.net The C-I-C bond angle is typically less than 180°. The packing of these salts in the crystal lattice is influenced by electrostatic interactions and, in some cases, by halogen bonding. Similarly, the crystal structures of numerous anthracene derivatives have been determined, revealing how substituents and intermolecular forces like π-π stacking influence their solid-state packing and, consequently, their photophysical properties.

Table 6: Representative Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Key Geometric Parameters |

|---|---|---|---|

| Diphenyliodonium Chloride | Monoclinic | P2₁/c | C-I-C angle ~97° |

| Anthracene | Monoclinic | P2₁/a | Herringbone packing arrangement |

This table presents typical crystallographic information for related diphenyliodonium salts and anthracene, highlighting key structural features.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potential Determination and Electron Transfer Energetics

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of diphenyliodonium anthracene-2-sulfonate. These potentials are critical for understanding the thermodynamics of the photoinduced electron transfer process.

The reduction potential (E_red) of the diphenyliodonium cation and the oxidation potential (E_ox) of the anthracene-2-sulfonate anion are the key parameters measured. The diphenyliodonium cation undergoes an irreversible reduction at a moderately negative potential. Recent computational studies suggest a reduction potential of around -0.6 to -0.7 V vs. SCE in common organic solvents like acetonitrile. researchgate.net The anthracene moiety is oxidized at a positive potential.

The feasibility of the photoinduced electron transfer can be assessed using the Rehm-Weller equation, which relates the free energy change (ΔG_et) of the electron transfer to the redox potentials of the donor and acceptor and the excited state energy of the photosensitizer. acs.org For the process to be thermodynamically favorable, ΔG_et must be negative.

Table 7: Representative Electrochemical Data and Thermodynamic Parameters

| Species/Process | Parameter | Value (V vs. SCE) | Method |

|---|---|---|---|

| Diphenyliodonium Cation | Reduction Potential (E_red) | ~ -0.68 | Cyclic Voltammetry / Computational |

| Anthracene | Oxidation Potential (E_ox) | ~ +1.09 | Cyclic Voltammetry |

This table provides key electrochemical data and illustrates how they are used to determine the thermodynamic driving force for the photosensitization process.

Theoretical and Computational Investigations of Photochemical Processes

Density Functional Theory (DFT) Calculations for Ground and Excited State Geometries of Related Systems

In the ground state, diaryliodonium salts typically exhibit a T-shaped geometry around the central iodine atom. ncl.ac.uk DFT calculations can provide precise bond lengths and angles, as well as the distribution of electron density. This information is vital for predicting how the molecule will interact with light and its surrounding environment.

Upon photoexcitation, the molecule transitions to an excited state with a different geometry and electronic distribution. DFT and its time-dependent extension (TD-DFT) can model these excited states, revealing which electronic transitions are most likely to occur upon absorption of a photon. rsc.org For instance, calculations on related systems have shown that excitation often involves the promotion of an electron to an antibonding orbital, which can lead to the cleavage of a carbon-iodine bond. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Diarylhalonium Salts

| Parameter | Diphenyliodonium (B167342) | Diphenylbromonium | Diphenylchloronium |

|---|---|---|---|

| C-X-C Bond Angle (°) | ~92-97 | ~98-102 | ~104-108 |

Note: Data is for representative diarylhalonium salts and illustrates trends. Specific values for Diphenyliodonium anthracene-2-sulfonate may vary. Data sourced from studies on related compounds. rsc.org

Modeling of Photoinduced Electron Transfer Dynamics

Photoinduced electron transfer (PET) is a key process in the mechanism of many photoacid generators. researchgate.net Upon photoexcitation, either directly or through a sensitizer (B1316253), an electron can be transferred from an electron donor to the diaryliodonium cation. This process can be modeled using computational methods to understand its dynamics and efficiency.

Theoretical models, often based on Marcus theory, can be employed to calculate the rate of electron transfer. nih.gov These models consider factors such as the driving force of the reaction (the difference in redox potentials between the donor and acceptor), the reorganization energy (the energy required to change the geometries of the molecules upon electron transfer), and the electronic coupling between the donor and acceptor.

For Diphenyliodonium anthracene-2-sulfonate, the anthracene (B1667546) moiety can act as an intramolecular photosensitizer. Upon excitation of the anthracene group, an electron can be transferred to the diphenyliodonium cation, leading to its decomposition and the generation of an acid. Computational modeling can help to elucidate the efficiency of this intramolecular electron transfer process compared to intermolecular processes.

Theoretical Prediction of Acid Generation Pathways and Efficiencies

Computational chemistry provides powerful tools for predicting the pathways of acid generation and the quantum efficiency of this process. aip.org Following photoinduced electron transfer or direct excitation, the diaryliodonium cation becomes unstable and undergoes fragmentation.

DFT calculations can be used to map out the potential energy surfaces for the dissociation of the radical cation formed after electron attachment. rsc.org These calculations can identify the transition states and intermediates involved in the bond cleavage process, revealing the most likely reaction pathways. rsc.orgrsc.org Two primary pathways are generally considered for diaryliodonium salts:

Homolytic cleavage: The C-I bond breaks to form a phenyl radical and an iodobenzene (B50100) radical cation.

Heterolytic cleavage: The C-I bond breaks to form a phenyl cation and an iodobenzene molecule. ibm.comresearchgate.net

Computational Approaches to Understanding Structure-Reactivity Correlations (SAR)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity. Computational approaches are invaluable in establishing these correlations for photoacid generators. core.ac.uk By systematically modifying the structure of the diaryliodonium salt in silico and calculating its properties, researchers can identify key structural features that influence its performance.

For instance, the nature and position of substituents on the phenyl rings can significantly affect the absorption spectrum, the redox potential, and the stability of the cation. researchgate.net DFT calculations can predict how these modifications will alter the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (LUMO). mdpi.com A lower LUMO energy generally correlates with a higher electron affinity and thus a greater efficiency of acid generation upon electron attachment. researchgate.net

Computational screening of virtual libraries of PAGs can be performed to identify candidates with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery and optimization of new and more efficient photoacid generators.

Table 2: Qualitative Structure-Reactivity Trends for Diaryliodonium Salts

| Structural Modification | Predicted Effect on Reactivity | Computational Descriptor |

|---|---|---|

| Electron-withdrawing substituents on phenyl rings | Increased electron affinity, potentially higher acid generation efficiency | Lower LUMO energy |

| Extended aromatic systems (e.g., anthracene) | Red-shifted absorption spectrum | Smaller HOMO-LUMO gap |

Note: These are general trends observed in related systems and may not be universally applicable.

Simulation of Compound Interactions within Polymeric Matrices

The performance of a photoacid generator is not only determined by its intrinsic photochemical properties but also by its interactions with the surrounding polymer matrix in a photoresist formulation. ibm.com Molecular dynamics (MD) simulations are a powerful tool for studying these interactions at the atomic level. nih.govdovepress.com

MD simulations can model the distribution and aggregation of PAG molecules within the polymer. acs.org Poor dispersibility of the PAG can lead to localized areas of high acid concentration, which can negatively impact the resolution of the lithographic process. researchgate.net Simulations can help to understand the factors that govern PAG solubility and aggregation, such as the polarity of the polymer and the size and shape of the PAG ions. acs.org

Furthermore, MD simulations can be used to study the diffusion of the photogenerated acid within the polymer matrix. researchgate.net The extent of acid diffusion during the post-exposure bake step is a critical factor that affects the final feature size and line-edge roughness. By simulating the movement of the acid molecules, researchers can gain insights into how the structure of the acid and the properties of the polymer influence the diffusion process. This understanding can guide the design of PAGs and polymer systems that allow for controlled acid diffusion and improved lithographic performance. dpi-proceedings.com

Emerging Research Directions and Prospects for Diphenyliodanium Anthracene 2 Sulfonate

Exploration of Environmentally Benign Alternatives and Derivatives of Sulfonate-Based PAGs

The development of environmentally conscious materials is a significant trend in chemical research, and this extends to the components of photopolymerization systems. Historically, many effective photoacid generators (PAGs) have been based on perfluoroalkylsulfonates, such as perfluorooctanesulfonate (B1231939) (PFOS). However, due to the environmental persistence and potential for bioaccumulation of these compounds, there is a strong impetus to find greener alternatives. researchgate.netarizona.edugoogle.com Research in this area is focused on several key strategies, including the development of biodegradable PAGs and the synthesis of novel sulfonate anions with reduced fluorine content.

One promising approach involves the use of naturally occurring, biodegradable molecules as the core structure for new PAGs. For instance, researchers have successfully synthesized PAGs based on cholesterol and glucose, functionalized with a biodegradable octafluoro-3-oxapentanesulfonate. researchgate.net These bio-based PAGs have demonstrated good solubility in common solvents used in lithography and have been effective in patterning sub-100 nm features. researchgate.net Another innovative strategy utilizes saccharide moieties in the design of PFOS-free PAGs. flintbox.com These "sweet PAGs" are not only derived from abundant and inexpensive natural materials but also exhibit high thermal stability and controlled acid diffusion, which is crucial for achieving high-resolution patterning. flintbox.com

In addition to bio-based approaches, there is significant research into modifying the sulfonate anion itself to improve its environmental profile. This includes the development of semifluorinated sulfonate anions and anions that degrade into smaller, less harmful molecules. researchgate.netgoogle.com For example, 2-phenoxytetrafluoroethanesulfonate has been investigated as an environmentally benign alternative to traditional perfluorinated sulfonates. researchgate.net The goal of these modifications is to maintain the high reactivity and acid-generating efficiency of the PAG while enhancing its biodegradability and reducing its potential for environmental harm. arizona.edu The table below summarizes some of the key characteristics of these emerging environmentally friendly PAGs.

| PAG Alternative Type | Core/Anion Structure | Key Advantages |

| Bio-based PAGs | Cholesterol or glucose core with octafluoro-3-oxapentanesulfonate | Biodegradable, good solubility, effective in sub-100 nm patterning. researchgate.net |

| Saccharide-based PAGs | Saccharide moieties with semifluorinated acids | PFOS-free, non-toxic, low fluorine content, controlled acid diffusion. flintbox.com |

| Modified Sulfonate Anions | 2-phenoxytetrafluoroethanesulfonate | Environmentally benign, produces sulfonic acid photochemically. researchgate.net |

Advanced Applications in Multi-photon (e.g., Two-Photon) Lithography and 3D Microfabrication

Diphenyliodonium (B167342) anthracene-2-sulfonate is a compound of interest for advanced lithography techniques, particularly those that rely on multi-photon absorption processes like two-photon lithography. Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for the initiation of a chemical reaction, such as the generation of an acid from a PAG, in a highly localized, three-dimensional volume. uni-bremen.demdpi.com This capability is the foundation for high-resolution 3D microfabrication, enabling the creation of complex microstructures with features on the sub-micron scale. uni-bremen.de

The anthracene (B1667546) moiety in diphenyliodonium anthracene-2-sulfonate is significant in this context due to the known two-photon absorption properties of anthracene derivatives. nih.gov Research has shown that anthracene carboxylic acid can undergo two-photon absorption-induced photoreactions. nih.gov This suggests that the anthracene-2-sulfonate anion could be engineered to enhance the two-photon absorption cross-section of the PAG, making it more efficient for 3D microfabrication applications. The efficiency of two-photon polymerization is a critical factor in the speed and resolution of the fabrication process. mdpi.com

The development of photoinitiators with high two-photon absorption cross-sections is a key area of research for advancing 3D printing and microfabrication. mdpi.comsemanticscholar.org By incorporating chromophores with strong two-photon absorption characteristics, such as modified anthracene structures, into the design of iodonium (B1229267) salt PAGs, it is possible to improve their sensitivity and performance in these demanding applications. The table below outlines the key components and their roles in two-photon lithography.

| Component | Role in Two-Photon Lithography |

| Femtosecond Laser | Provides high peak power required for efficient two-photon absorption. uni-bremen.de |

| Photoresist | Contains the monomer, photoinitiator (PAG), and other components. |

| Diphenyliodonium Anthracene-2-sulfonate | Acts as the photoacid generator, initiating polymerization upon two-photon absorption. |

| Monomer | The building block of the polymer network that forms the 3D structure. |

Synergistic Effects in Ternary and Multi-component Photoinitiating Systems

The performance of a photoinitiating system can often be enhanced by using a combination of different compounds that work together synergistically. In the context of diphenyliodonium anthracene-2-sulfonate, its inclusion in ternary and multi-component systems can lead to improved initiation efficiency, broader spectral sensitivity, and faster polymerization rates. These systems typically consist of a photosensitizer, the iodonium salt (which acts as a photoacid generator), and often a third component, such as a co-initiator or a free-radical generator. mdpi.comresearchgate.net

| System Component | Function | Potential Synergy |

| Photosensitizer | Absorbs light and transfers energy to the PAG. mdpi.com | Extends the spectral sensitivity of the system to longer wavelengths. rsc.org |

| Diphenyliodonium Anthracene-2-sulfonate (PAG) | Generates the acid that initiates polymerization. | Can be activated by energy transfer or by reaction with free radicals. mdpi.comresearchgate.net |

| Co-initiator/Radical Source | Generates free radicals or participates in the initiation process. nih.gov | Can lead to a cascade of reactions that enhances the overall initiation efficiency. researchgate.net |

Development of Novel Monomer Systems Amenable to Cationic Photopolymerization with the Compound

The effectiveness of diphenyliodonium anthracene-2-sulfonate as a photoacid generator is intrinsically linked to the type of monomer being polymerized. Cationic photopolymerization, initiated by the acid generated from the PAG, is a versatile technique suitable for a variety of monomer systems, including epoxides, vinyl ethers, and oxetanes. rsc.orgtuwien.at Research in this area is focused on developing novel monomers that offer improved properties, such as lower viscosity, higher reactivity, and enhanced performance in the final cured material. polito.itacs.org

Epoxy-based monomers are a major class of materials used in cationic photopolymerization due to their excellent mechanical properties and low shrinkage upon polymerization. polito.it Novel epoxy formulations are being developed to be compatible with advanced manufacturing techniques like hot lithography, which allows for the 3D printing of highly viscous resins. polito.itacs.org The choice of the specific epoxy monomer can significantly impact the kinetics of the polymerization and the properties of the resulting polymer network.

Cyclopolymerizable monomers (CPMs) represent another exciting class of materials for cationic photopolymerization. acs.org These monomers undergo a cyclization reaction during polymerization, which can lead to polymers with unique architectures and properties. Some CPMs have been shown to exhibit high reactivity and can act as reactive diluents to reduce the viscosity of highly viscous formulations, making them suitable for applications like 3D printing. acs.org The development of new monomer systems is a continuous process, driven by the demand for materials with tailored properties for specific applications.

| Monomer Type | Key Characteristics |

| Epoxides | Excellent mechanical properties, low shrinkage, suitable for hot lithography. polito.it |

| Vinyl Ethers | High reactivity in cationic polymerization. rsc.org |

| Oxetanes | Good thermal and chemical resistance in the cured state. rsc.org |

| Cyclopolymerizable Monomers | Form cyclic structures in the polymer backbone, can act as reactive diluents. acs.org |

Strategies for Improving Photogeneration Efficiency and Suppressing Side Reactions

One key strategy involves modifying the chemical structure of the iodonium salt to improve its light absorption characteristics. european-coatings.commdpi.com By attaching chromophores to the iodonium cation, it is possible to shift its absorption spectrum to longer wavelengths and increase its molar extinction coefficient. mdpi.com This allows for more efficient use of the light from sources like near-UV and visible LEDs. The design of "push-pull" biphenyl-based iodonium salts is one example of this approach, where electron-donating and electron-withdrawing groups are incorporated into the structure to enhance light absorption and photolysis quantum yield. european-coatings.com

| Strategy | Mechanism |

| Structural Modification of the Cation | Incorporation of chromophores to enhance light absorption and shift absorption to longer wavelengths. european-coatings.commdpi.com |

| Development of Novel Anions | Use of anions like tetrakis(perfluoro-t-butyloxy)aluminate to improve reactivity and stability. rsc.orgresearchgate.net |

| Photosensitization | Use of a photosensitizer to absorb light and transfer energy to the PAG, enabling the use of longer wavelength light. mdpi.com |

| Control of Reaction Conditions | Optimization of light intensity, temperature, and formulation components to favor the desired polymerization reaction. |

Integration into Smart Materials and Responsive Polymer Systems